3-Chloro-4-methoxyphenoxyacetic acid
Description
3-Chloro-4-methoxyphenoxyacetic acid is a synthetic phenoxyacetic acid derivative characterized by a chlorine atom at the 3-position and a methoxy group at the 4-position on the phenyl ring, attached to an acetic acid side chain. Phenoxyacetic acid derivatives are widely studied for their roles in agrochemicals, pharmaceuticals, and microbial degradation processes .
Properties
Molecular Formula |
C9H9ClO4 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H9ClO4/c1-13-8-3-2-6(4-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
OMMITWGGPIYPLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Differences
The table below compares key structural and molecular features of 3-chloro-4-methoxyphenoxyacetic acid with related compounds:
Degradation Pathways
- 4-CPA: Degraded by Pseudomonas spp. via monooxygenases, forming hydroxylated intermediates.
- 3-Chloro-4-methoxyphenoxyacetic acid: The methoxy group may hinder microbial degradation compared to hydroxyl or methyl groups, as seen in related compounds .
Physicochemical Properties
- Lipophilicity : Methoxy and chloro substituents increase logP values, enhancing membrane permeability. For example, 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid (logP ~3.5) is more lipophilic than 4-CPA (logP ~2.1) .
- Acidity : The acetic acid group (pKa ~2.5–3.0) dominates acidity, but electron-withdrawing chloro groups slightly lower pKa compared to methoxy derivatives .
Key Research Findings
Substituent Effects on Bioactivity : Methoxy groups enhance stability and bioavailability in pharmaceuticals, while chlorine atoms improve binding to chlorinated enzyme active sites .
Degradation Limitations : Microbial degradation of methoxy-substituted compounds is less efficient than hydroxylated analogs, suggesting environmental persistence .
Structural Complexity and Applications : Biphenyl derivatives exhibit higher molecular weights and complexity, favoring use in drug discovery over agrochemicals .
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